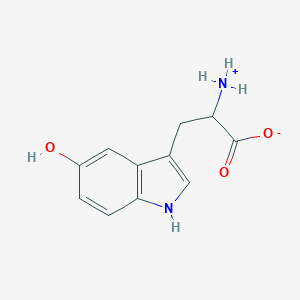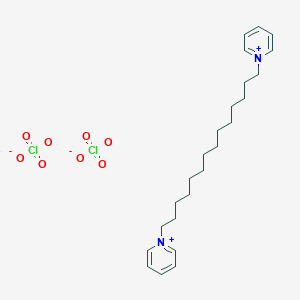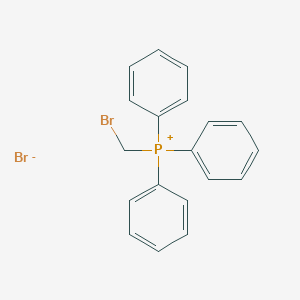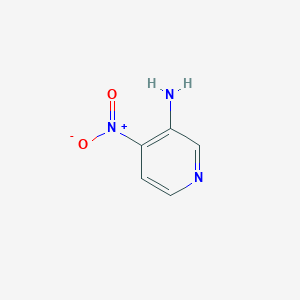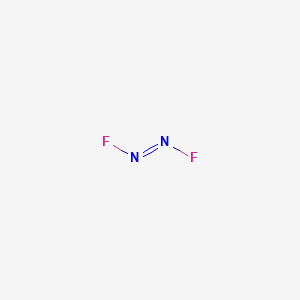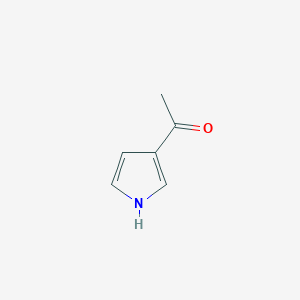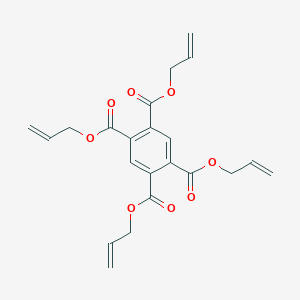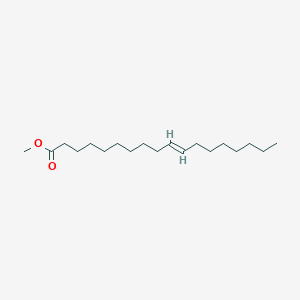
methyl (E)-octadec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-octadec-10-enoate, also known as methyl oleate, is a monounsaturated fatty acid ester that is widely used in various industries. It is a colorless, odorless liquid with a molecular formula of C19H36O2 and a molecular weight of 296.49 g/mol. Methyl oleate is naturally found in many vegetable oils, such as olive oil, sunflower oil, and soybean oil. It has many potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
Methyl oleate can interact with various proteins and enzymes in the body, leading to a range of biochemical and physiological effects. The exact mechanism of action of methyl (E)-octadec-10-enoate oleate is not fully understood, but it is believed to involve the following processes:
1. Activation of PPARs: Methyl oleate can activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.
2. Modulation of ion channels: Methyl oleate can modulate the activity of ion channels, such as potassium channels and calcium channels, which are involved in the regulation of cellular excitability and signaling.
3. Formation of lipid droplets: Methyl oleate can promote the formation of lipid droplets in cells, which are involved in the storage and transport of fatty acids.
Biochemische Und Physiologische Effekte
Methyl oleate has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Methyl oleate has been shown to have anti-inflammatory effects in various models of inflammation, such as arthritis and colitis. It can inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.
2. Anti-cancer effects: Methyl oleate has been shown to have anti-cancer effects in various cancer cell lines, such as breast cancer, prostate cancer, and leukemia. It can induce apoptosis and inhibit cell proliferation and migration.
3. Hypolipidemic effects: Methyl oleate has been shown to have hypolipidemic effects in animal models of hyperlipidemia. It can reduce the levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, and increase the levels of high-density lipoprotein (HDL) cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl oleate has several advantages and limitations for lab experiments, including:
Advantages:
1. Availability: Methyl oleate is readily available and can be purchased from various chemical suppliers.
2. Stability: Methyl oleate is a stable compound that can be stored for long periods without degradation.
3. Versatility: Methyl oleate is a versatile compound that can be used in various applications, such as lipid metabolism, cell membrane structure and function, and biodegradable lubricants.
Limitations:
1. Solubility: Methyl oleate is not very soluble in water, which can limit its use in aqueous systems.
2. Toxicity: Methyl oleate can be toxic to some organisms at high concentrations, which can limit its use in certain experiments.
3. Cost: Methyl oleate can be relatively expensive compared to other fatty acid esters, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on methyl (E)-octadec-10-enoate oleate, including:
1. Mechanistic studies: Further studies are needed to elucidate the exact mechanisms of action of methyl (E)-octadec-10-enoate oleate, particularly its effects on ion channels and lipid droplet formation.
2. Clinical trials: Clinical trials are needed to investigate the potential therapeutic applications of methyl (E)-octadec-10-enoate oleate, such as its anti-inflammatory and anti-cancer effects.
3. Biodegradable lubricants: Further studies are needed to optimize the properties and performance of biodegradable lubricants based on methyl (E)-octadec-10-enoate oleate, such as their biodegradability, toxicity, and compatibility with other materials.
4. Synthetic biology: Methyl oleate can be produced by microbial fermentation using genetically engineered microorganisms. Further studies are needed to optimize the production process and scale it up for industrial applications.
In conclusion, methyl (E)-octadec-10-enoate oleate is a versatile compound with many potential applications in scientific research. It can be synthesized by the esterification of oleic acid with methanol and has been used to study various aspects of lipid metabolism, cell membrane structure and function, and biodegradable lubricants. Methyl oleate has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and hypolipidemic effects. Further studies are needed to elucidate its mechanisms of action and optimize its applications in various fields.
Synthesemethoden
Methyl oleate can be synthesized by the esterification of oleic acid with methanol in the presence of a catalyst. This reaction produces methyl (E)-octadec-10-enoate oleate and water as byproducts. The reaction can be carried out using various methods, including acid catalysis, base catalysis, and enzymatic catalysis. The yield and purity of the product depend on the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Methyl oleate has been widely used in scientific research as a model compound for studying the properties and functions of fatty acid esters. It is a versatile compound that can be used in various applications, such as:
1. Lipid metabolism: Methyl oleate has been used to study the metabolism of fatty acids in various organisms, including humans, animals, and microorganisms. It can be used to investigate the pathways and enzymes involved in the synthesis, degradation, and transport of fatty acids.
2. Cell membrane structure and function: Methyl oleate has been used to study the effects of fatty acid composition on the structure and function of cell membranes. It can be used to investigate the role of membrane lipids in cell signaling, ion transport, and membrane fusion.
3. Biodegradable lubricants: Methyl oleate has been used as a base oil for biodegradable lubricants. It can be used to investigate the properties and performance of these lubricants, such as viscosity, friction, and wear resistance.
Eigenschaften
CAS-Nummer |
13038-45-4 |
|---|---|
Produktname |
methyl (E)-octadec-10-enoate |
Molekularformel |
C19H36O2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl (E)-octadec-10-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |
InChI-Schlüssel |
HHZIOLLKZWLCOX-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCC/C=C/CCCCCCCCC(=O)OC |
SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Synonyme |
(E)-10-Octadecenoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



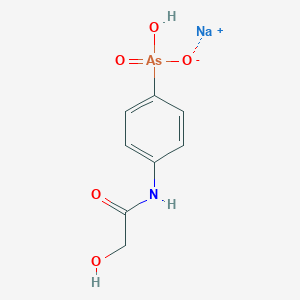
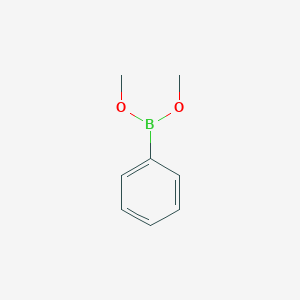
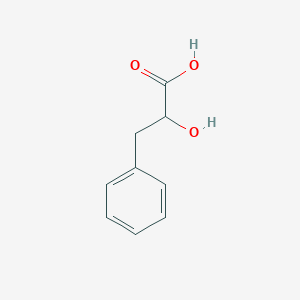
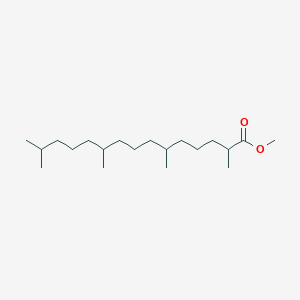
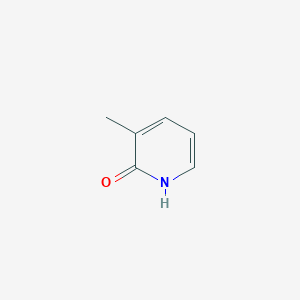
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)
